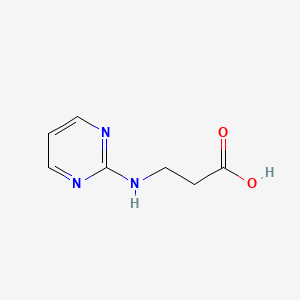
3-(pyrimidin-2-ylamino)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(pyrimidin-2-ylamino)propanoic Acid” is a biochemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(pyrimidin-2-ylamino)propanoic Acid” is represented by the formula C7H9N3O2 . The compound has a molecular weight of 167.17 .
Physical And Chemical Properties Analysis
“3-(pyrimidin-2-ylamino)propanoic Acid” is predicted to have a melting point of 115.73° C and a boiling point of 393.9° C at 760 mmHg. It has a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.61 . Another source suggests a melting point of 139℃, a boiling point of 389.4±22.0 °C (Predicted), and a density of 1.280 .
Scientific Research Applications
Coordination Polymers and Metal Complexes
This compound plays a role in the preparation of coordination polymers and metal complexes. For instance:
- Ag, Cu, and Zn Coordination Polymers : Reaction with metal salts (AgNO₃, Cu(NO₃)₂·6H₂O, and Zn(NO₃)₂·6H₂O) in methanol leads to the formation of novel coordination polymers .
- Zn(PPA)₂(H₂O)₂ and Cd(PPA)₂ : These complexes exhibit interesting structural features and may have applications in materials science and catalysis .
Dabigatran Etexilate Derivatives
3-(Pyrimidin-2-ylamino)propanoic acid serves as a precursor in the synthesis of Dabigatran etexilate derivatives. Dabigatran is an anticoagulant used to prevent blood clots and stroke .
Drug Development and Medicinal Chemistry
Indole derivatives, which share structural similarities with this compound, have shown clinical and biological potential. Researchers explore indole scaffolds for drug design, receptor binding, and therapeutic applications .
Synthesis of Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides
Researchers have synthesized novel derivatives using 3-(pyrimidin-2-ylamino)propanoic acid as a starting material. These compounds exhibit interesting properties and may find applications in various fields .
properties
IUPAC Name |
3-(pyrimidin-2-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-6(12)2-5-10-7-8-3-1-4-9-7/h1,3-4H,2,5H2,(H,11,12)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUIOCBJPMRKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrimidin-2-ylamino)propanoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


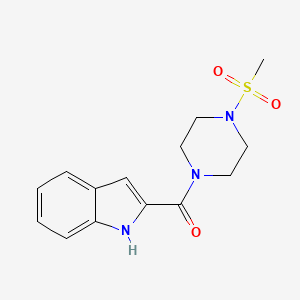
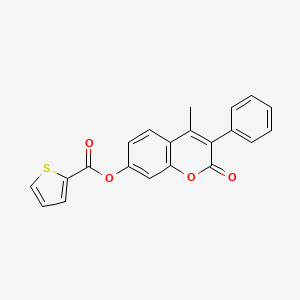
![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2835522.png)
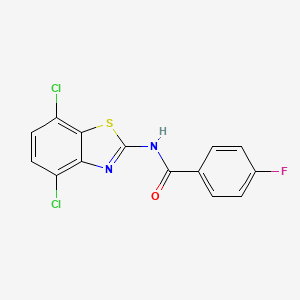

![4-ethyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2835526.png)
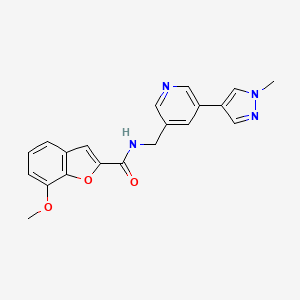
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2835529.png)
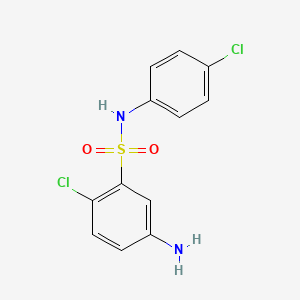
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2835535.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2835537.png)
![3-(3-chloro-4-methylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2835539.png)